

In-Depth Technical Guide to the Physical Properties of 2-Cyanoethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-(Pyridin-2-yl)propanenitrile**

Cat. No.: **B1317712**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Cyanoethylpyridine, also identified as **3-(Pyridin-2-yl)propanenitrile**. Due to the limited availability of experimentally determined data in publicly accessible literature, this document combines established information with predicted values where necessary, clearly delineating the source and nature of the data.

Core Physical and Chemical Data

2-Cyanoethylpyridine is a heterocyclic compound with the chemical formula $C_8H_8N_2$.^[1] Its structure incorporates a pyridine ring and a nitrile functional group, which influence its chemical reactivity and physical characteristics.

Table 1: General and Structural Properties of 2-Cyanoethylpyridine

Property	Value	Source
Chemical Name	2-Cyanoethylpyridine	N/A
Synonym	3-(Pyridin-2-yl)propanenitrile	[1] [2]
CAS Number	35549-47-4	[1]
Molecular Formula	C ₈ H ₈ N ₂	[1]
Molecular Weight	132.16 g/mol	[1]
Physical Form	Solid	

Table 2: Experimentally Determined and Predicted Physical Properties

Property	Value	Data Type	Source
Melting Point	Data not available	Experimental	[2]
Boiling Point	Data not available	Experimental	[2]
Density	Data not available	Experimental	[2]
Refractive Index	Data not available	Experimental	[2]
Flash Point	Not applicable	Experimental	
LogP (Octanol-Water Partition Coefficient)	1.53778	Predicted	[3]
Topological Polar Surface Area (TPSA)	36.68 Å ²	Predicted	[3]

It is important to note that while the physical form is stated as solid, a specific melting point is not provided in the available literature. Similarly, other key physical properties such as boiling point, density, and refractive index for 2-Cyanoethylpyridine have not been experimentally determined or reported in the searched resources.[\[2\]](#) The LogP and TPSA values are computational predictions and offer an insight into the compound's likely solubility and membrane permeability characteristics.[\[3\]](#)

Experimental Protocols

While specific experimental data for 2-Cyanoethylpyridine is limited, the following section outlines the general methodologies that would be employed to determine its key physical properties.

Determination of Melting Point

The melting point of a solid compound like 2-Cyanoethylpyridine would typically be determined using a capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in a heating block or oil bath alongside a calibrated thermometer.
- The temperature is gradually increased.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.

Determination of Boiling Point

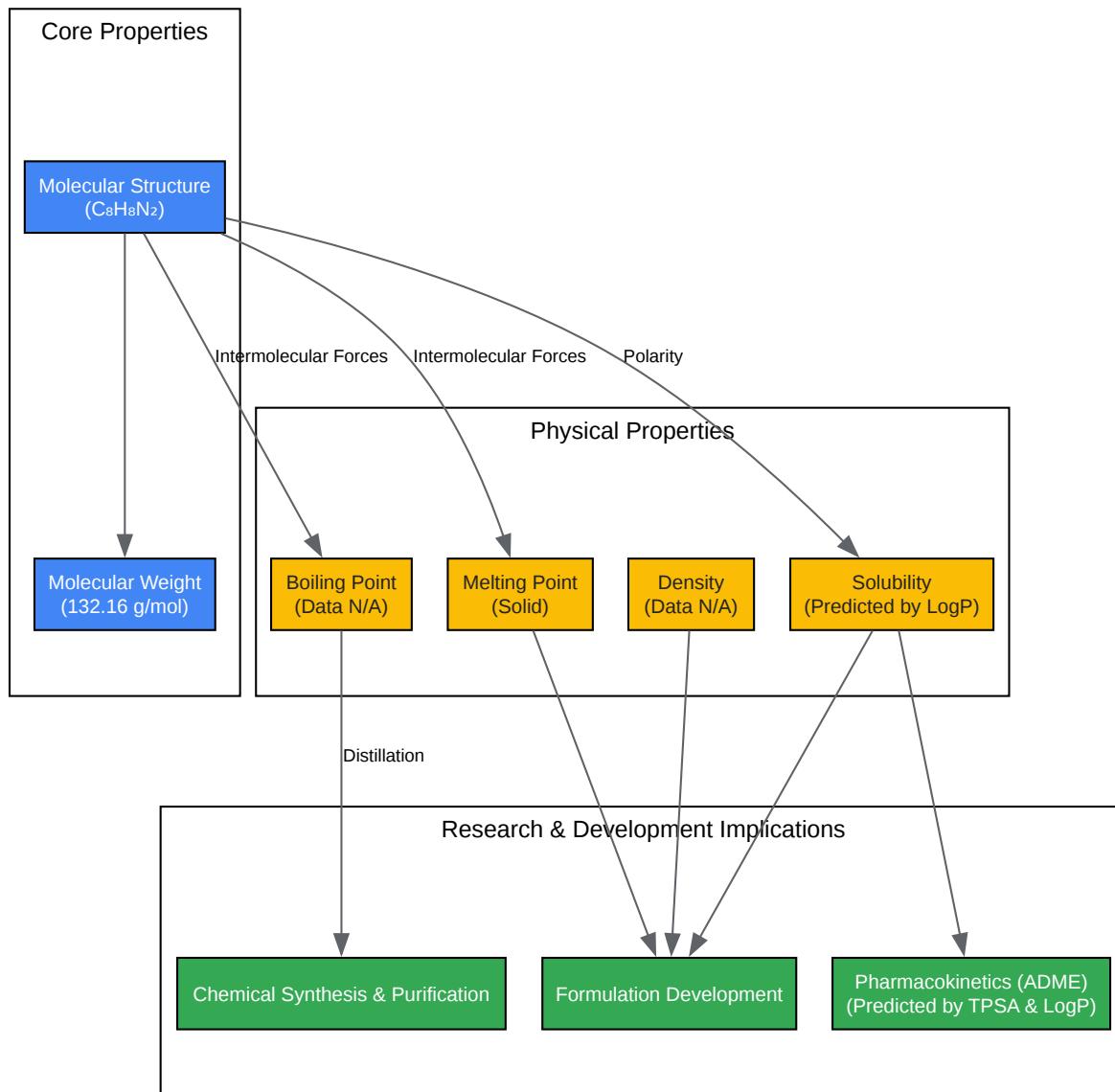
For a solid compound, the boiling point would be determined at a pressure at which it is in a liquid state. Assuming a suitable pressure, the following micro-boiling point determination method could be used.

Methodology:

- A small amount of the liquid sample is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube.
- The assembly is attached to a thermometer and heated in a Thiele tube or similar apparatus.

- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the temperature is allowed to fall.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

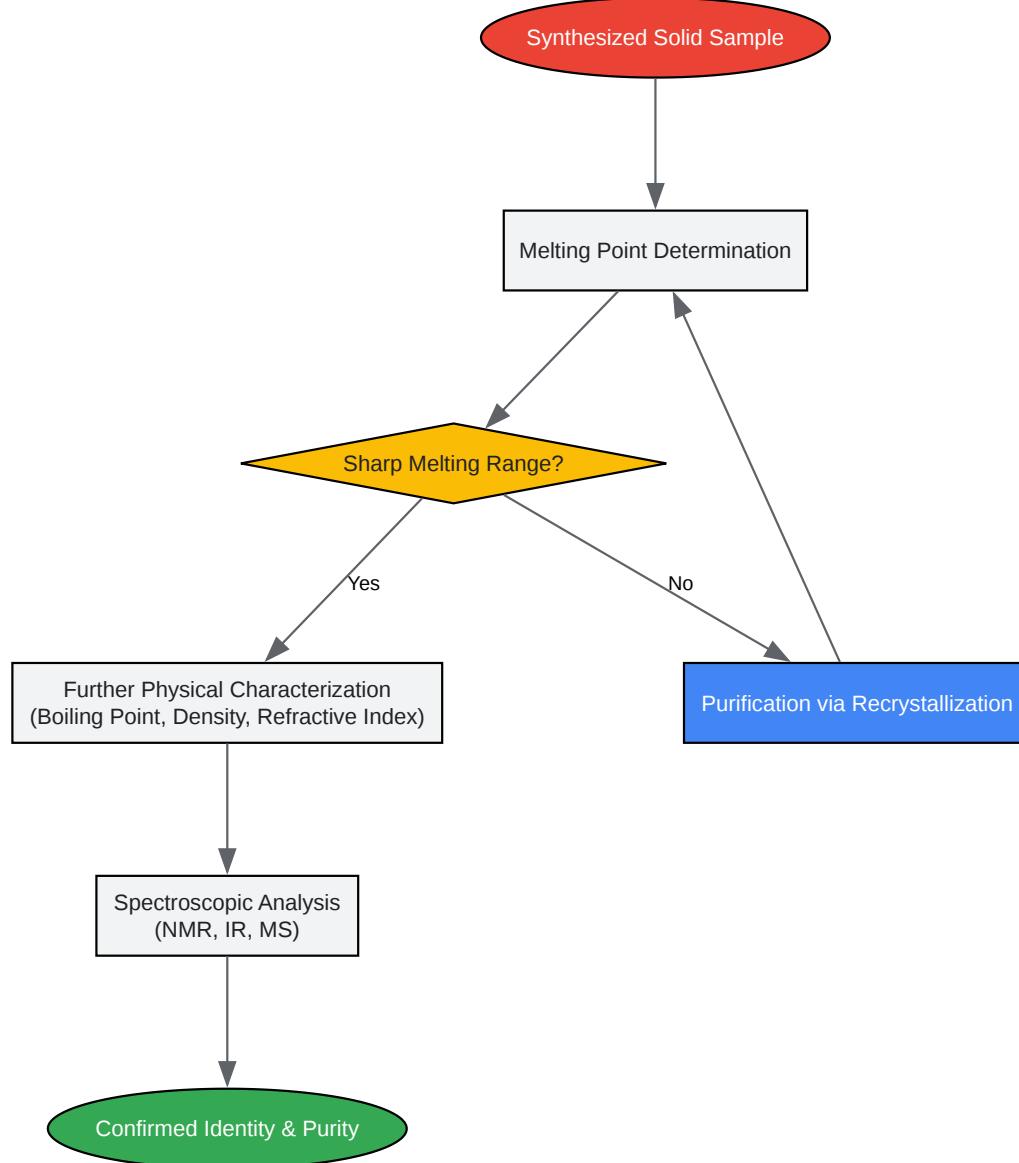
Determination of Refractive Index


The refractive index, a measure of how light bends as it passes through a substance, would be determined using a refractometer, typically an Abbé refractometer.

Methodology:

- A few drops of the liquid sample (if melted) are placed on the prism of the refractometer.
- The prisms are closed, and a light source is directed through the sample.
- The user looks through the eyepiece and adjusts the controls until a clear dividing line between light and dark fields is observed.
- The refractive index is read directly from the calibrated scale. The temperature at which the measurement is taken is crucial and should be recorded.

Logical Relationships and Workflows


The physical properties of a chemical compound are intrinsically linked. The following diagram illustrates the logical relationship between the fundamental properties of 2-Cyanoethylpyridine and how they influence its behavior in a research and development context.

[Click to download full resolution via product page](#)

Caption: Interrelation of 2-Cyanoethylpyridine's physical properties and their applications.

The experimental workflow for characterizing an unknown solid sample, such as a newly synthesized batch of 2-Cyanoethylpyridine, would follow a logical progression to ascertain its

identity and purity.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of a solid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 35549-47-4 | 3-(Pyridin-2-yl)propanenitrile - Synblock [synblock.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 2-Cyanoethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317712#2-cyanoethylpyridine-physical-properties\]](https://www.benchchem.com/product/b1317712#2-cyanoethylpyridine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com